molecular formula C14H17NO3 B2505935 5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid CAS No. 928713-55-7

5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid

Cat. No. B2505935
CAS RN: 928713-55-7
M. Wt: 247.294
InChI Key: PLFKPSVQQAHHQS-UHFFFAOYSA-N
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Description

The compound "5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid" is a derivative of pyrrolidine carboxylic acid, which is a class of compounds that have garnered interest due to their diverse biological activities. These activities range from antioxidant, antiallergic, anti-inflammatory, and analgesic properties to potential antibacterial applications . The structure of these compounds typically includes a pyrrolidine ring, a carboxylic acid group, and various substituents that can significantly influence their biological activity and physical properties.

Synthesis Analysis

The synthesis of pyrrolidine carboxylic acid derivatives often involves multi-step reactions that introduce various functional groups to the core structure. For instance, derivatives with chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents have been synthesized, with some showing potent antioxidant activities . Similarly, antiallergic pyrrolidine derivatives have been synthesized from precursors like 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes . The synthesis of antibacterial pyrrolidine derivatives has also been reported, with the structures confirmed by spectroscopic methods such as UV-Vis absorption, IR, NMR, and mass spectroscopy .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their biological activity. X-ray diffraction analysis has been used to unambiguously assign the structure of some derivatives . The stereochemistry of these molecules, such as the enantiomers of 1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid, has been resolved and proven with X-ray crystallography, demonstrating their potential as chiral resolving agents .

Chemical Reactions Analysis

The reactivity of pyrrolidine carboxylic acid derivatives is influenced by their functional groups. For example, the presence of a free NH group in the pyrimidinone nucleus and specific substituents on the phenyl ring are required for high antiallergic activity . The introduction of heterocyclic moieties can also enhance the antioxidant properties of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as their spectroscopic characteristics, have been extensively studied. Techniques like FT-IR, NMR, and UV spectroscopy, along with quantum chemical methods, have been employed to investigate these properties . Theoretical calculations, including density functional theory (DFT), have been used to study structural parameters, electrostatic potential, and other properties like dipole moment, polarizability, and hyperpolarizability . These studies provide insights into the electronic structure and potential reactivity of the compounds.

Scientific Research Applications

Spectroscopic Properties and Quantum Mechanical Studies

Spectroscopic and Quantum Mechanical Analysis : The spectroscopic properties of 5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid and its derivatives have been thoroughly investigated using techniques such as FT-IR, NMR, UV, and various quantum chemical methods. Studies have explored molecular aspects like Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, intermolecular interactions, dipole moment, polarizability, and first-order polarizability (Devi, Bishnoi, & Fatma, 2020).

Antibacterial Applications

Synthesis and Antibacterial Evaluation : Some derivatives of this compound, particularly those bearing the pyrrolidine ring and methylamino residues, have been synthesized and evaluated for their potential as antibacterial drugs. The compounds demonstrated moderate to good activity against bacteria like Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).

Synthetic Chemistry and Drug Development

Novel Synthesis Methods : Innovative synthesis methods for related compounds, like the three-component condensation of 3-aminopyrroles or asymmetric Michael addition reactions for carboxylate-substituted enones, have been developed. These methods have implications for the streamlined synthesis of complex molecules with potential pharmaceutical applications (Lichitsky et al., 2010; Yin, Garifullina, & Tanaka, 2017).

Safety and Hazards

The safety data sheet (SDS) for “5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid” can be found on the website of Atlantic Research Chemicals Ltd . For detailed safety and hazard information, it is recommended to refer to the SDS of the compound .

Future Directions

The pyrrolidine ring, a key feature in “5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid”, is widely used in drug discovery . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

5-oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10(11-5-3-2-4-6-11)8-15-9-12(14(17)18)7-13(15)16/h2-6,10,12H,7-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFKPSVQQAHHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(CC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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